N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
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Description
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N6OS and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.12628039 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (CAS No. 1170434-37-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N5OS, with a molecular weight of 377.5 g/mol. The structure features a pyrazole core fused with a benzothiazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 2.76 | |
CaCo-2 (colon adenocarcinoma) | 9.27 | |
PC3 (prostate cancer) | 1.14 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
- DNA Interaction : Some pyrazole derivatives can intercalate DNA, leading to apoptosis in cancer cells.
Study 1: Anticancer Efficacy
In a study examining the efficacy of various pyrazole derivatives, it was found that the compound demonstrated potent cytotoxicity against several cancer cell lines. The study utilized the microplate Alamar Blue assay to assess cell viability.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of pyrazole derivatives, including the compound . The results indicated moderate activity against Gram-positive bacteria and fungi, suggesting potential as an antimicrobial agent.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-4-23-12(3)10-14(22-23)17(25)20-16-9-11(2)21-24(16)18-19-13-7-5-6-8-15(13)26-18/h5-10H,4H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUCDFIDTWXRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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